REACTION_CXSMILES
|
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:12])[CH:3]=1.O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:12])[CH:3]=1
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Name
|
|
Quantity
|
6.522 g
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Type
|
reactant
|
Smiles
|
OC1=CC(=NC2=CC=CC=C12)C
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Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Name
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4-chloro-2-methylquinoline,52
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Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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continuously refluxed for 4 h
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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DISTILLATION
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Details
|
the excess POCl3 was distilled out
|
Type
|
ADDITION
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Details
|
The residue was treated carefully with ice (150 g)
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Type
|
EXTRACTION
|
Details
|
The mixture was extracted with CH2Cl2 (100×3 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to dryness
|
Type
|
CUSTOM
|
Details
|
to give
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=NC2=CC=CC=C12)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |